molecular formula C26H36O2Si B14400760 Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate CAS No. 89968-59-2

Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate

Cat. No.: B14400760
CAS No.: 89968-59-2
M. Wt: 408.6 g/mol
InChI Key: MDICYGMVBJUGOW-UHFFFAOYSA-N
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Description

Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate is an organic compound with the molecular formula C26H36O2Si It is a derivative of undecenoic acid, featuring a silyl group substituted with methyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate typically involves the reaction of 10-undecenoic acid with methyl(diphenyl)silyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silyl ester, which is then converted to the final product by esterification with ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silyl ethers or silanols.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The silyl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (e.g., NaBr) and amines (e.g., NH3) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Silyl ethers or silanols.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted silyl compounds.

Scientific Research Applications

Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate involves its interaction with molecular targets through its silyl group. The silyl group can form stable bonds with various substrates, facilitating reactions such as cross-coupling and substitution. The pathways involved include nucleophilic attack on the silicon atom and subsequent formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    Ethyl undecenoate: Lacks the silyl group, making it less reactive in certain chemical transformations.

    Methyl(diphenyl)silyl chloride: Used as a precursor in the synthesis of Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate.

    10-Undecenoic acid: The parent acid from which the compound is derived.

Uniqueness

This compound is unique due to the presence of the silyl group, which imparts distinct reactivity and stability. This makes it valuable in synthetic chemistry and various applications where specific reactivity is required .

Properties

CAS No.

89968-59-2

Molecular Formula

C26H36O2Si

Molecular Weight

408.6 g/mol

IUPAC Name

ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate

InChI

InChI=1S/C26H36O2Si/c1-4-6-7-8-9-10-17-22-25(26(27)28-5-2)29(3,23-18-13-11-14-19-23)24-20-15-12-16-21-24/h4,11-16,18-21,25H,1,5-10,17,22H2,2-3H3

InChI Key

MDICYGMVBJUGOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCCCCC=C)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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